Udp galactosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17479-06-0 |
|---|---|
Molecular Formula |
C15H25N3O16P2 |
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
CYKLRRKFBPBYEI-KBQKSTHMSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |
Synonyms |
UDP galactosamine uridine 5'-diphosphogalactosamine uridine diphosphate galactosamine |
Origin of Product |
United States |
Biosynthesis of Udp N Acetylgalactosamine
The synthesis of UDP-GalNAc is a complex enzymatic process that can occur through various pathways, depending on the organism and cellular context.
Salvage Pathways Contributing to Udp Galnac Pool
Cells can also replenish their UDP-GalNAc pool through salvage pathways, utilizing exogenous or recycled N-acetylgalactosamine (GalNAc).
Regulation of Udp Galnac Supply Within Cellular Compartments
The precise control of UDP-GalNAc levels is essential for cellular function, involving regulated synthesis, transport, and utilization.
Role of Udp N Acetylgalactosamine in Protein Glycosylation
Contribution to Proteoglycan Synthesis
Modulatory Role in Chondrocyte Proteoglycan Synthesis
UDP-N-acetylgalactosamine (UDP-GalNAc) is a key precursor for the synthesis of glycosaminoglycan (GAG) chains, which are essential components of proteoglycans (PGs) in articular cartilage uef.fie-neurospine.orgfoodandnutritionresearch.netresearchgate.net. Proteoglycans, such as aggrecan, are large molecules that provide cartilage with its compressive strength and hydration properties researchgate.net. The synthesis of chondroitin (B13769445) sulfate (B86663) (CS), a major GAG component of cartilage proteoglycans, involves the sequential addition of UDP-activated monosaccharides, including UDP-N-acetylgalactosamine uef.fi.
Research indicates that UDP-GalNAc is synthesized from glucose through a series of enzymatic steps, often starting with UDP-N-acetylglucosamine (UDP-GlcNAc) uef.firesearchgate.netfrontiersin.org. The enzyme UDP-galactose-4-epimerase (GALE) is a critical player, catalyzing the interconversion of UDP-GlcNAc to UDP-GalNAc, among other interconversions of nucleotide sugars nih.gov. Studies investigating the role of GALE in human articular chondrocytes have shown that silencing the GALE gene significantly inhibits proteoglycan synthesis nih.gov. Furthermore, GALE protein levels were found to be decreased in osteoarthritic (OA) cartilage, suggesting that GALE inhibition may contribute to OA progression by impairing PG synthesis nih.gov.
Experimental findings have explored the impact of glucosamine (B1671600) (GlcN) on proteoglycan synthesis in chondrocytes. Glucosamine is converted intracellularly to UDP-GlcNAc and UDP-GalNAc, which are the building blocks for GAG synthesis uef.fifoodandnutritionresearch.netfoodandnutritionresearch.net. While it was hypothesized that increased GlcN availability might stimulate PG synthesis by increasing intracellular UDP-sugar levels, studies in bovine primary chondrocytes did not consistently support this hypothesis at physiological concentrations of glucosamine uef.fiors.org. Some reports suggest that glucosamine exposure can lead to a general decrease in proteoglycan synthesis in certain cell types, such as human endothelial cells, affecting the total expression of PGs foodandnutritionresearch.netfoodandnutritionresearch.net. The availability of UDP-GalNAc, therefore, directly influences the capacity of chondrocytes to synthesize proteoglycans, and enzymes like GALE play a crucial modulatory role in this process nih.gov.
Table 1: Key Enzymes in UDP-GalNAc Synthesis for Proteoglycan Synthesis
| Enzyme Name | Function | Role in Proteoglycan Synthesis | Reference |
| UDP-GlcNAc 4-epimerase (GALE) | Catalyzes the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). | Essential for generating UDP-GalNAc, a direct precursor for chondroitin sulfate (CS) and dermatan sulfate (DS) GAG chains in proteoglycans. | nih.govontosight.ai |
| N-acetylgalactosamine-1-phosphate uridyltransferase | Catalyzes the synthesis of UDP-GalNAc from N-acetylgalactosamine-1-phosphate and UTP. | Provides the activated UDP-GalNAc substrate for GalNAc transferases involved in GAG chain elongation. | ontosight.ai |
| Glucosamine-6-phosphate N-acetyltransferase (GFAT) | Catalyzes the first committed step in the hexosamine biosynthesis pathway, leading to UDP-GlcNAc. | Indirectly supports UDP-GalNAc synthesis by providing UDP-GlcNAc, which can be epimerized to UDP-GalNAc. | frontiersin.orgresearchgate.net |
Glycolipid Biosynthesis Requiring UDP-GalNAc
UDP-N-acetylgalactosamine (UDP-GalNAc) is an indispensable precursor in the biosynthesis of various complex glycolipids, most notably gangliosides and globosides ontosight.aiuniprot.orgbiorxiv.orggoogle.comresearchgate.netconicet.gov.arresearchgate.netnih.gov. These molecules are integral components of cell membranes, particularly abundant in the nervous system, and play critical roles in cell recognition, signal transduction, and cell adhesion biorxiv.orgconicet.gov.ar.
The synthesis of gangliosides involves a series of enzymatic steps, primarily occurring in the endoplasmic reticulum and Golgi apparatus, where specific glycosyltransferases sequentially add monosaccharide units from activated nucleotide sugar donors biorxiv.orgconicet.gov.ar. UDP-GalNAc serves as the donor for the transfer of an N-acetylgalactosamine (GalNAc) residue onto various acceptor molecules. For instance, the enzyme β-1,4-N-Acetyl-Galactosaminyltransferase 1 (B4GALNT1) catalyzes the transfer of GalNAc from UDP-GalNAc to ganglioside precursors such as GM3 and GD3, forming GM2 and GD2, respectively. These products are essential precursors for major brain gangliosides like GM1(a), GD1a, GD1b, and GT1b biorxiv.org.
Globosides, another class of glycosphingolipids, also require UDP-GalNAc for their synthesis. For example, UDP-GalNAc:β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1) transfers GalNAc to globotriaosylceramide (Gb3Cer) to produce globotetraosylceramide (Gb4Cer) reactome.orguniprot.org. Globosides are found in cellular membranes, particularly in the kidneys, red blood cells, liver, and spleen, and their accumulation is associated with pathological conditions such as neurodegenerative disorders and cancer reactome.org.
The transport of UDP-GalNAc into the Golgi lumen is facilitated by nucleotide sugar transporters, such as the UDP-galactose translocator (SLC35A2), which can also transport UDP-GalNAc uniprot.org. The availability of UDP-GalNAc within the Golgi is therefore dependent on both its synthesis and its efficient translocation across the Golgi membrane.
Table 2: Glycolipid Synthesis Pathways Involving UDP-GalNAc
| Glycolipid Class | Specific Glycolipid Example | Key Enzyme Involved | Role of UDP-GalNAc | Reference |
| Gangliosides | GM2, GD2 | β-1,4-N-Acetyl-Galactosaminyltransferase 1 (B4GALNT1) | Donor of N-acetylgalactosamine (GalNAc) for the synthesis of GM2 from GM3 and GD2 from GD3. | biorxiv.org |
| Gangliosides | GM3, GD3, GT3 | GalNAc-T (UDP-GalNAc: lactosylceramide/GM3/GD3/GT3 N-acetylgalactosaminyltransferase) | Donor of N-acetylgalactosamine (GalNAc) to various ganglioside precursors. | conicet.gov.ar |
| Globosides | Gb4Cer | UDP-GalNAc:β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1) | Donor of N-acetylgalactosamine (GalNAc) to globotriaosylceramide (Gb3Cer) to form globotetraosylceramide (Gb4Cer). | reactome.orguniprot.org |
| Gangliosides | General Synthesis | β 1 , 4 -galactosaminyltransferase (EC 2.4.1.92) | Catalyzes the transfer of GalNAc from UDP-GalNAc to the galactose moiety of lactosylceramide, a step in the synthesis of certain gangliosides. | google.com |
Compound List:
UDP-N-acetylgalactosamine (UDP-GalNAc)
UDP-N-acetylglucosamine (UDP-GlcNAc)
UDP-glucose
UDP-galactose
UDP-glucuronic acid (UDP-GlcA)
N-acetylgalactosamine (GalNAc)
N-acetylglucosamine (GlcNAc)
Glucosamine (GlcN)
Glucosamine-6-phosphate
N-acetylglucosamine-6-phosphate
N-acetylglucosamine-1-phosphate
N-acetylgalactosamine-1-phosphate
Uridine (B1682114) diphosphate (B83284) (UDP)
Uridine monophosphate (UMP)
Diphosphate
Globotriaosylceramide (Gb3Cer)
Globotetraosylceramide (Gb4Cer)
Lactosylceramide
GM3
GD3
GM2
GD2
GM1(a)
GD1a
GD1b
GT1b
Ceramide
Chondroitin sulfate (CS)
Heparan sulfate (HS)
Keratan sulfate
Hyaluronan (HA)
Glycosphingolipids (GSLs)
Oligosaccharide
Glycosyltransferases Utilizing Udp N Acetylgalactosamine
Characterization of Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts)
The initiation of mucin-type O-glycosylation involves the transfer of an α-N-acetylgalactosamine (α-GalNAc) molecule from the donor UDP-GalNAc to the hydroxyl group of serine or threonine residues on a target protein. nih.govoup.com This foundational step is catalyzed by a family of enzymes known as UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.gov The human genome encodes 20 distinct GalNAc-T isoenzymes, which display differential expression patterns and unique substrate specificities, reflecting the complexity required to build the dense glycan arrays characteristic of mucins. nih.govresearchgate.net
The majority of GalNAc-T isoenzymes are type II transmembrane proteins, a topology characterized by a short N-terminal cytoplasmic tail, a single transmembrane domain that anchors the enzyme in the Golgi apparatus membrane, and a large luminal portion containing the functional domains. oup.comaginganddisease.org This luminal segment is composed of two principal domains: an N-terminal catalytic domain and a C-terminal lectin domain, connected by a flexible linker. researchgate.netaginganddisease.orgnih.gov
| Structural Component | Location | Primary Function | Key Features |
|---|---|---|---|
| N-terminal Cytoplasmic Tail | Cytoplasm | Golgi localization and topology | Short amino acid sequence |
| Transmembrane Domain | Golgi Membrane | Anchors the enzyme in the Golgi lumen | Single-pass alpha-helix |
| Catalytic Domain | N-terminus (Luminal) | Binds UDP-GalNAc and acceptor peptide; catalyzes GalNAc transfer | GT-A fold; contains Gal/GalNAc binding motif and Mn2+ binding site. aginganddisease.orgcsic.esacs.org |
| Flexible Linker | Inter-domain (Luminal) | Connects catalytic and lectin domains; influences substrate preference | Variable length and sequence among isoforms. unl.ptiucr.org |
| Lectin Domain | C-terminus (Luminal) | Binds to previously attached GalNAc residues on the substrate | Ricin-like β-trefoil fold. nih.govacs.org |
The catalytic function of GalNAc-Ts is to transfer GalNAc from UDP-GalNAc to serine and threonine residues, forming an alpha anomeric linkage. oup.com The specificity of this reaction—which sites on a protein are glycosylated—is a complex interplay of factors determined by the enzyme's structure. nih.gov GalNAc-Ts select their glycosylation sites based on both the local amino acid sequence of the target peptide and the presence of prior glycosylation on the same substrate. nih.gov
The acceptor specificity of GalNAc-Ts is governed by two main modes of recognition:
Peptide Sequence Recognition : The catalytic domain itself recognizes weak and often overlapping peptide sequence motifs around a potential serine or threonine acceptor site. nih.gov The preference for threonine over serine acceptors varies significantly among isoenzymes. This is attributed to a specific pocket in the active site that can bind the methyl group of threonine, orienting its hydroxyl group for optimal transfer of GalNAc. nih.gov Serine, lacking this methyl group, is not positioned as effectively, leading to lower catalytic efficiency in many isoforms. nih.gov
Glycopeptide Recognition : Many GalNAc-Ts exhibit enhanced activity towards substrates that are already glycosylated, a phenomenon mediated by both the catalytic and lectin domains. nih.govunl.pt
Long-Range Specificity : The C-terminal lectin domain recognizes a GalNAc residue located at a distance from the new acceptor site (often 8-10 residues away or more). unl.ptresearchgate.net This binding event helps to position the substrate correctly, directing the catalytic domain to a new, remote acceptor site. researchgate.net The directionality of this long-range preference (C-terminal vs. N-terminal to the existing glycan) is dictated by the specific GalNAc-T isoform and its flexible linker. unl.pt For example, GalNAc-T4 prefers to glycosylate sites C-terminal to a prior glycosylation, while GalNAc-T2 shows a preference for N-terminal sites. unl.pt
Short-Range Specificity : A smaller subset of GalNAc-Ts, including GalNAc-T4, can recognize and be activated by a GalNAc moiety on a residue immediately adjacent or very near to the target acceptor site. csic.es Crystal structures have revealed a secondary, low-affinity GalNAc binding site within the catalytic domain itself, which is responsible for this short-range activity. csic.esacs.org
This dual recognition capability allows the GalNAc-T family to act in a coordinated and hierarchical manner to generate the complex patterns of O-glycans found on mature glycoproteins. unl.pt
| GalNAc-T Isoform | Substrate Preference | Specificity Determinant | Research Finding |
|---|---|---|---|
| GalNAc-T1 | Nonglycosylated peptides | Catalytic domain recognition of peptide motifs. nih.gov | Considered a "gatekeeper" that often initiates glycosylation. |
| GalNAc-T2 | Glycopeptides (N-terminal preference) | Lectin domain recognizes prior GalNAc to direct glycosylation to remote N-terminal sites. nih.govunl.pt | Lectin domain is required for efficient glycosylation of sites like S14 in MUC1, which is N-terminal to a prior site. unl.pt |
| GalNAc-T4 | Glycopeptides (C-terminal and short-range preference) | Lectin domain (long-range) and catalytic domain (short-range). csic.es | Can glycosylate sites adjacent to an existing GalNAc-Thr, a process mediated by a binding pocket in the catalytic domain. csic.esacs.org |
| GalNAc-T10 | Glycopeptides | Lectin domain. iucr.org | Has a distinct interdomain arrangement resulting in a narrow acceptor substrate cleft. iucr.org |
Other Glycosyltransferases and Their Affinity for UDP-GalNAc
While the GalNAc-T family is defined by its use of UDP-GalNAc, other families of glycosyltransferases, particularly those that typically use UDP-galactose (UDP-Gal), can also show a surprising affinity for UDP-GalNAc or its non-acetylated precursor, UDP-galactosamine (UDP-GalN).
Research has demonstrated a general tolerance of galactosyltransferases for UDP-galactosamine (UDP-GalN) as a sugar donor, even though it is not their native substrate. escholarship.orgnih.govresearchgate.net A study by Fu, Gadi, Wang, et al. showed that several galactosyltransferases could effectively use UDP-GalN to transfer a galactosamine (GalN) moiety to an acceptor. escholarship.orgnih.gov This transferred GalN could then be chemically acetylated in a subsequent step to produce the desired N-acetylgalactosamine (GalNAc) linkage. nih.govresearchgate.net This discovery expands the synthetic capability of these enzymes, allowing for the chemoenzymatic production of novel GalNAc-glycosides. escholarship.org This promiscuity suggests that the enzymes' active sites, while optimized for UDP-Gal, can accommodate the amine group at the C2 position of the sugar in UDP-GalN. nih.govresearchgate.netresearchgate.net
| Enzyme | Native Donor Substrate | Alternative Donor Substrate | Finding |
|---|---|---|---|
| Various Galactosyltransferases (e.g., β-1,4-galactosyltransferase) | UDP-galactose (UDP-Gal) | UDP-galactosamine (UDP-GalN) | Demonstrated a general tolerance for UDP-GalN, enabling the synthesis of GalN-glycosides which can be converted to GalNAc-glycosides. escholarship.orgnih.govresearchgate.net |
The ability of different glycosyltransferases to use UDP-GalNAc is a reflection of their deep evolutionary history. Glycosyltransferases are grouped into families based on sequence similarity, such as the GT31 and GT27 families in the CAZy (Carbohydrate-Active enZymes) database. oup.combiorxiv.orgelifesciences.org These enzymes, while sharing a common structural fold (e.g., GT-A fold), have diverged to utilize different donor and acceptor substrates. oup.combiorxiv.org
For instance, the GT31 family of β1,3-glycosyltransferases is diverse, with members that use UDP-Gal, UDP-GlcNAc, and UDP-GalNAc. oup.com The human B3GALNT1 enzyme, part of this family, specifically uses UDP-GalNAc to synthesize the P antigen of the globoside (B1172493) blood group system. oup.com
Structural and sequence analyses reveal that enzymes with different specificities can share a close evolutionary relationship. For example, structural similarities suggest that the GT27 family (which includes the GalNAc-Ts) and the GT7 family (which includes β-1,4-galactosyltransferases) evolved from a common ancestor through gene duplication and subsequent divergence of function. biorxiv.orgelifesciences.org This shared ancestry explains the conserved structural features, such as the UDP-binding domain and the DxD motif involved in binding the nucleotide and a required divalent cation (like Mn²⁺), which are common across many glycosyltransferase families that use UDP-sugar donors. mdpi.comembopress.org The subtle changes in the amino acids lining the active site are what ultimately determine the precise specificity for the sugar moiety, be it galactose, N-acetylglucosamine, or N-acetylgalactosamine. embopress.org This evolutionary plasticity has allowed for the vast diversification of glycan structures seen in nature. researchgate.net
Regulation of Udp N Acetylgalactosamine Metabolic Flux
Cellular Homeostasis of Nucleotide Sugars and Interconversion
The maintenance of a stable intracellular pool of nucleotide sugars, including UDP-GalNAc, is paramount for cellular function. This homeostasis is largely achieved through the regulation of their synthesis, degradation, and transport between cellular compartments. The primary route for UDP-GalNAc synthesis in most organisms is the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), a reaction catalyzed by the enzyme UDP-glucose 4-epimerase, also known as UDP-galactose-4-epimerase (GALE). researchgate.netplos.org This reversible reaction allows the cell to balance the levels of these two crucial precursors for N-linked and O-linked glycosylation.
The localization of these processes is also critical. While nucleotide sugars are synthesized in the cytoplasm, the majority of glycosylation reactions occur within the Golgi apparatus. Current time information in IN. Therefore, specific transporter proteins embedded in the Golgi membrane are required to move UDP-GalNAc from the cytosol into the Golgi lumen. Several of these transporters have been identified, some of which are multi-specific, capable of transporting UDP-GalNAc along with other nucleotide sugars like UDP-GlcNAc. Current time information in IN.
In some archaea, a direct biosynthetic pathway for UDP-GalNAc from glucosamine-6-phosphate has been identified, offering an alternative route for its synthesis that bypasses the epimerization from UDP-GlcNAc. nih.gov This highlights the diverse strategies employed by different organisms to maintain their nucleotide sugar pools.
Factors Influencing UDP-GalNAc Levels (e.g., Substrate Availability, Competition with other pathways)
The intracellular concentration of UDP-GalNAc is highly sensitive to the availability of its precursors and the demands of competing metabolic pathways. The primary determinant of UDP-GalNAc levels is the availability of UDP-GlcNAc, its direct precursor. The synthesis of UDP-GlcNAc is fueled by the hexosamine biosynthetic pathway (HBP), which utilizes glucose, glutamine, acetyl-CoA, and UTP. Consequently, the availability of these fundamental metabolites directly impacts the production of UDP-GlcNAc and, subsequently, UDP-GalNAc.
The Leloir pathway, which metabolizes galactose, is another significant contributor to the UDP-GalNAc pool. Through this pathway, galactose can be converted to UDP-galactose, which can then be epimerized to UDP-glucose. This UDP-glucose can then enter pathways leading to UDP-GlcNAc synthesis. Furthermore, a salvage pathway allows for the conversion of N-acetylgalactosamine (GalNAc) into UDP-GalNAc. nih.gov
Competition for common precursors creates a complex regulatory network. UDP-GlcNAc is a branching point for several critical pathways. Besides its conversion to UDP-GalNAc, it is also a substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. genecards.org Additionally, UDP-GlcNAc is a precursor for the synthesis of sialic acids, which are terminal sugars on many glycans. genecards.org Therefore, the metabolic flux through these competing pathways can significantly influence the amount of UDP-GlcNAc available for conversion to UDP-GalNAc. For instance, increased O-GlcNAcylation can deplete the UDP-GlcNAc pool, thereby reducing the synthesis of UDP-GalNAc.
Similarly, UDP-GalNAc itself is a substrate for various glycosyltransferases involved in different types of glycosylation, such as the synthesis of mucin-type O-glycans and glycosphingolipids. medlineplus.gov The relative activities and substrate affinities of these enzymes will determine the partitioning of the UDP-GalNAc pool among these pathways.
Transcriptional and Post-Translational Control of Relevant Enzymes
The expression and activity of the enzymes involved in UDP-GalNAc metabolism are tightly regulated at both the transcriptional and post-translational levels, providing another layer of control over its metabolic flux.
UDP-galactose-4-epimerase (GALE): While specific details on the transcriptional regulation of the GALE gene are not extensively detailed in the provided search results, its expression is crucial for maintaining the balance between UDP-GlcNAc and UDP-GalNAc. Post-translational modifications of the GALE enzyme, such as ubiquitination and glycosylation, have been identified, suggesting that its stability and activity may be regulated through these mechanisms. genecards.org
Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts): This large family of enzymes initiates mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to serine and threonine residues of proteins. medlineplus.gov The expression of the genes encoding these enzymes is highly regulated in a tissue-specific and developmentally-specific manner. oup.commdpi.com
For example, the expression of the gene encoding GalNAc-T3 is controlled by a combination of transcription factor binding sites and a stem-and-loop structure in its promoter region. nih.gov Another member of the family, GALNT6, is transcriptionally inhibited by the transcription factor KLF9 in osteosarcoma. nih.gov The differential expression of the 20 known human ppGalNAc-T isoforms, each with potentially distinct substrate specificities, allows for a fine-tuning of O-glycosylation patterns in different cell types and under various physiological conditions. oup.commdpi.com
Cellular and Molecular Functions of Udp N Acetylgalactosamine
Role in Cell Signaling Pathways
The covalent attachment of GalNAc to proteins, originating from UDP-GalNAc, is a key post-translational modification that profoundly influences cell signaling. By altering the structure and function of cell surface receptors and signaling molecules, this modification can modulate the transduction of extracellular signals into cellular responses.
The initiation of O-glycosylation with GalNAc from UDP-GalNAc is a critical step in the maturation of many membrane receptors. frontiersin.org These O-glycans can influence receptor stability, localization, and interaction with ligands and other signaling partners. It has been proposed that membrane receptors adorned with O-glycans can form associations with signal transducers within cholesterol-rich microdomains, sometimes referred to as the "glycosynapse". frontiersin.org This organization facilitates efficient signal transduction. The family of GalNAc-Ts, which directly utilizes UDP-GalNAc, comprises multiple isoforms with distinct substrate specificities, allowing for precise regulation of receptor glycosylation. oup.comnih.gov This enzymatic family's complexity underscores the differential control of O-glycan initiation, which in turn dictates the functional outcomes of various signaling pathways. nih.gov
Table 1: Examples of Polypeptide N-Acetylgalactosaminyltransferase (GalNAc-T) Substrate Specificity
| Enzyme | Substrate Preference | Reference |
| GalNAc-T1 | Broad specificity, often acts as an initiating enzyme on unglycosylated peptides. | nih.gov |
| GalNAc-T2 | Also a primary initiating enzyme with broad, but distinct, specificity from GalNAc-T1. | nih.gov |
| GalNAc-T3 | Primarily glycosylates Fibroblast growth factor 23 (FGF23), a key regulator of phosphate homeostasis. nih.gov | nih.gov |
| GalNAc-T6 | Can glycosylate fibronectin in vivo. mdpi.com | mdpi.com |
| GalNAc-T7 | Exhibits a preference for partially GalNAc-glycosylated substrates, acting as a "follow-up" enzyme. core.ac.uk | core.ac.uk |
| GalNAc-T10 | Similar to GalNAc-T7, prefers previously glycosylated substrates. oup.com | oup.com |
| GalNAc-T17 | Appears to be a "late" transferase, acting on proteins that have already been extensively glycosylated by other GalNAc-Ts. nih.gov | nih.gov |
The Notch signaling pathway, a highly conserved cell-cell communication system crucial for development and tissue homeostasis, is intricately regulated by glycosylation. frontiersin.orgnih.gov Mucin-type O-GalNAc glycans, initiated by the transfer of GalNAc from UDP-GalNAc, can be added to the Notch extracellular domain (NECD). researchgate.net While other forms of O-glycosylation on the epidermal growth factor-like (EGF) repeats of Notch are well-studied, recent findings have highlighted the role of O-GalNAc glycans outside of these repeats in regulating Notch activation. researchgate.net This modification can influence the proteolytic cleavages that are essential for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling. frontiersin.org The addition of O-GalNAc can occur at specific sites on the Notch receptor, thereby fine-tuning its interaction with ligands like Delta and Serrate/Jagged and modulating the strength and outcome of the signaling event. nih.govfrontiersin.org
Table 2: Glycosylation Sites on Notch Receptors
| Glycan Type | Consensus Sequence/Location | Modulating Enzyme Family (utilizing UDP-sugar) | Impact on Notch Signaling | Reference |
| O-fucose | C²-X-X-X-X-(S/T)-C³ on EGF repeats | POFUT1 (utilizing GDP-fucose) | Essential for ligand binding; can be elongated by Fringe enzymes to modulate ligand specificity. mdpi.com | mdpi.com |
| O-glucose | C¹-X-S-X-P-C² on EGF repeats | POGLUTs (utilizing UDP-glucose) | Regulates Notch folding and trafficking. | mdpi.com |
| O-GlcNAc | C⁵-X-X-G-S/T-X-X-G-X-X-C⁶ on EGF repeats | EOGT (utilizing UDP-GlcNAc) | Synergistically acts with O-fucose glycans to promote optimal Notch signaling in processes like hematopoiesis. frontiersin.org | frontiersin.orgnih.gov |
| O-GalNAc | Ser/Thr residues outside of EGF repeats | GalNAc-Ts (utilizing UDP-GalNAc) | Can regulate proteolytic processing and subsequent receptor activation. researchgate.net | researchgate.net |
Glycoproteins decorated with O-glycans initiated from UDP-GalNAc are integral components of the cell surface and the extracellular matrix (ECM), playing a direct role in cell adhesion and cell-cell interactions. oup.com These glycosylated proteins, including mucins and various adhesion molecules, mediate the physical linking of cells to each other and to the surrounding ECM. The specific glycan structures can influence the binding affinity and specificity of cell adhesion molecules. For instance, certain GalNAc-Ts have been shown to modulate integrin-mediated cell adhesion by affecting the secretion and composition of ECM proteins. nih.gov The aberrant glycosylation of such proteins, often stemming from altered UDP-GalNAc metabolism or GalNAc-T expression, is a hallmark of diseases characterized by disrupted cell adhesion, such as cancer metastasis. oup.com
Modulation of Immune Responses
The glycosylation of proteins on the surface of immune cells is a critical factor in the regulation of the immune system. O-glycans initiated by the transfer of GalNAc from UDP-GalNAc can modulate a wide range of immune functions, from pathogen recognition to the fine-tuning of immune cell activation and trafficking. nih.gov For example, the glycosylation state of T-cell receptors and other surface molecules can influence T-cell activation and differentiation. nih.gov Similarly, the interaction between leukocytes and the endothelium, a key step in inflammation, is mediated by glycosylated selectin ligands. Galectins, a family of glycan-binding proteins, can organize cell surface receptors into lattices by binding to their glycans, thereby downregulating T-cell signaling. nih.gov The specific patterns of O-glycosylation on immune cells can thus serve as a "glycocode" that is read by various glycan-binding proteins to orchestrate appropriate immune responses. mdpi.com
Functions in Protein Folding and Processing through Glycosylation
The addition of O-GalNAc glycans plays a significant role in the proper folding, stability, and quality control of proteins that traverse the secretory pathway. acs.orgresearchgate.net While the role of N-linked glycosylation in the endoplasmic reticulum (ER) quality control is well-established, O-glycosylation, which primarily occurs in the Golgi apparatus, also contributes to these processes. nih.govdoi.org The attachment of GalNAc can influence the local conformation of the polypeptide chain, promoting proper folding and preventing aggregation. researchgate.net Furthermore, O-glycans can protect proteins from proteolytic degradation, thereby increasing their stability and half-life. oup.com In some cases, specific O-glycosylation events are required for the correct processing of precursor proteins into their mature, active forms. For example, the lack of site-specific O-glycosylation on fibroblast growth factor 23 (FGF23) by GalNAc-T3 leads to its improper processing and results in the metabolic disorder familial tumoral calcinosis. nih.gov
Genetic Basis of Udp N Acetylgalactosamine Metabolism Disorders
Epimerase-Deficiency Galactosemia (Galactosemia Type III)
Epimerase-deficiency galactosemia, or Galactosemia Type III, is a rare autosomal recessive disorder caused by mutations in the GALE gene, located on chromosome 1p36. nih.govorpha.netnih.gov The resulting deficiency in the GALE enzyme disrupts the metabolism of galactose and the crucial balance of UDP-sugars required for glycosylation. tandfonline.comnih.gov The clinical presentation of the disorder exists on a continuum, ranging from a benign peripheral form, where the enzyme deficiency is limited to red and white blood cells, to a severe generalized form that affects all tissues and can lead to serious health complications if not managed. tandfonline.come-lactancia.orgmedlineplus.govnih.gov
Over 20 mutations have been identified in the GALE gene that lead to epimerase-deficiency galactosemia. medlineplus.govmedlineplus.gov These genetic variants, most of which are missense mutations, result in single amino acid substitutions that can significantly impair the enzyme's function. medlineplus.govmedlineplus.gov The consequences of these mutations on the GALE enzyme include reduced catalytic efficiency (turnover number), increased instability and susceptibility to proteolytic digestion, and altered substrate binding. wikipedia.orgnih.govwisc.edu
The severity of the disease often correlates with the specific mutation and its impact on the enzyme's dual functions. nih.gov Some mutations affect the epimerization of UDP-galactose and UDP-GalNAc differently. For instance, the V94M mutation, associated with the severe generalized form of the disease, reduces the enzyme's activity towards UDP-galactose to about 5% of normal levels, while retaining around 25% of its activity towards UDP-GalNAc. wisc.edunih.gov This disparity highlights the complexity of how different genetic variants can differentially impair the enzyme's two main catalytic roles. nih.gov Functional analysis of various mutant GALE isoforms has confirmed that reduced catalytic efficiency and increased protein instability are primary causative factors in the pathology of the disease. wikipedia.orgresearchgate.net
Below is a table summarizing some of the identified GALE gene variants and their observed effects on enzyme activity.
| Genetic Variant | Effect on Enzyme Activity | Associated Phenotype |
| V94M | Severely reduced activity toward UDP-galactose (~5%); partially reduced activity toward UDP-GalNAc (~25%). Impairs enzyme by allowing substrates to rotate into nonproductive binding modes. wisc.edunih.govwikigenes.org | Severe, generalized galactosemia. wikipedia.orgwisc.edu |
| N34S | Associated with a patient having no detectable GALE activity in red blood cells but ~14% activity in cultured lymphoblasts. wikigenes.org | Intermediate galactosemia. wikipedia.org |
| L183P | Associated with a patient having no detectable GALE activity in red blood cells but ~14% activity in cultured lymphoblasts. wikigenes.org | Intermediate galactosemia. wikipedia.org |
| R51W | Significantly lower enzymatic activity for both UDP-galactose to UDP-glucose conversion (40% of normal) and UDP-GalNAc to UDP-GlcNAc conversion (39% of normal); also causes significant thermal instability. oup.com | Associated with inherited thrombocytopenia. oup.com |
| G90E | Strongly impaired turnover number and specificity constant; increased proteolytic digestion. wikipedia.org | Severe, generalized galactosemia. wikipedia.org |
The GALE enzyme is a homodimer that belongs to the short-chain dehydrogenase/reductase (SDR) family. tandfonline.comnih.gov It catalyzes the interconversion of UDP-GalNAc and UDP-GlcNAc through the inversion of the stereochemical configuration at the sugar's 4' hydroxyl group, a process that is mechanistically identical to its action on UDP-galactose and UDP-glucose. wikipedia.org This reaction is critical for balancing the pool of four key UDP-sugars that are essential for the biosynthesis of complex carbohydrates. tandfonline.com
Implications for Glycosylation and Associated Cellular Dysfunctions
The bifunctional nature of the GALE enzyme places it at a critical junction for cellular glycosylation pathways. nih.gov Glycosylation, the attachment of sugar chains (glycans) to proteins and lipids, is a vital post-translational modification that affects protein folding, stability, localization, and function. nih.gov GALE's role in maintaining the balance of UDP-galactose, UDP-glucose, UDP-GalNAc, and UDP-GlcNAc is essential for the normal synthesis of glycoproteins and glycolipids. tandfonline.comnih.gov
A deficiency in GALE activity disrupts this balance, leading to a shortage of necessary sugar precursors for glycosyltransferases in the Golgi apparatus. nih.govnih.gov This results in defective glycosylation, characterized by the production of truncated or abnormally structured glycans on a wide range of proteins and lipids. oup.comoup.com For example, studies on serum transferrin from galactosemia patients have revealed truncated N-linked glycans that lack terminal galactose and sialic acid residues. nih.govoup.com
These glycosylation abnormalities have significant consequences for cellular function. nih.gov The proper structure of cell-surface glycans is crucial for cell-cell and cell-matrix interactions, as well as for the function of many cell surface receptors. nih.gov In GALE-deficient cells, the hypoglycosylation of specific receptors, such as integrins and death receptors (e.g., Fas), has been observed. nih.gov This misglycosylation can lead to impaired receptor function and altered downstream signaling pathways. nih.gov For instance, hypoglycosylation of the Fas receptor has been shown to make cells hypersensitive to Fas ligand-induced apoptosis, or programmed cell death. nih.govresearchgate.net Therefore, the cellular dysfunctions in epimerase-deficiency galactosemia, which can manifest as liver damage, renal failure, and neurological issues, are directly linked to the widespread disruption of protein and lipid glycosylation. nih.govnih.gov
Methodologies for Advanced Research on Udp N Acetylgalactosamine
Chemoenzymatic Synthesis of UDP-GalNAc and its Derivatives
Enzymatic Modification of UDP-GalNAc for Glycan Engineering
Enzymatic modification of UDP-GalNAc and its utilization in glycan engineering are pivotal for synthesizing novel glycans and glycoconjugates with tailored properties. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, are particularly powerful. One approach involves the use of One-Pot Multi-Enzyme (OPME) systems that combine enzymes involved in nucleotide sugar donor synthesis with glycosyltransferases semanticscholar.orgplos.orgresearchgate.netoup.com. These systems allow for the efficient production of UDP-GalNAc and its analogs from simple monosaccharides and precursors, reducing the need for extensive purification steps. For instance, enzyme cascades involving kinases and uridyltransferases can synthesize UDP-GalNAc and its derivatives plos.orgbiorxiv.org.
Furthermore, engineering of glycosyltransferases themselves can expand their substrate specificity, enabling the synthesis of non-natural glycans plos.org. This has led to the development of strategies for incorporating modified UDP-GalNAc analogs into cellular glycosylation pathways, allowing for the engineering of cellular glycomes. For example, the human O-GalNAc glycosylation machinery has been successfully engineered into heterologous hosts like E. coli and yeast by introducing specific human enzymes nih.gov. Immobilization of glycosyltransferases onto solid supports also enhances their stability and reusability, facilitating large-scale synthesis of glycoconjugates nih.gov.
Synthesis of Labeled UDP-GalNAc for Metabolic Probing
The synthesis of labeled UDP-GalNAc analogs is essential for tracing metabolic pathways, studying enzyme mechanisms, and visualizing glycan biosynthesis within living systems. Bioorthogonal chemistry plays a significant role in this area, utilizing UDP-GalNAc analogs modified with chemical reporters such as azides or alkynes. These analogs, like azido-N-acetylgalactosamine (GalNAz), can be processed by cellular enzymes and incorporated into glycans or glycoproteins. The incorporated tags can then be detected or further functionalized using highly specific bioorthogonal reactions, such as click chemistry (azide-alkyne cycloaddition) plos.orgbiorxiv.orgnih.govnih.gov.
Enzymes like UDP-GalNAc pyrophosphorylase (AGX1) have shown promiscuity towards modified UDP-GalNAc analogs, enabling their efficient synthesis in vitro plos.org. However, challenges remain, including potential crosstalk between UDP-GlcNAc and UDP-GalNAc metabolic pathways due to epimerase enzymes (e.g., GALE) and the differing efficiencies of analog incorporation by various enzymes biorxiv.orgnih.gov.
Isotopic labeling is another critical method for metabolic probing. By feeding cells with ¹³C-labeled glucose or other precursors, researchers can trace the carbon flux into UDP-GalNAc and its downstream products using techniques like mass spectrometry and NMR semanticscholar.orgnih.govnii.ac.jp. This allows for the quantitative analysis of metabolic pathway activity and the identification of specific routes contributing to UDP-GalNAc biosynthesis.
Structural Biology Approaches to UDP-GalNAc Interacting Enzymes
Structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into how enzymes interact with UDP-GalNAc. These methods are crucial for understanding substrate binding, catalytic mechanisms, and the structural basis for enzyme specificity and function.
Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate Complexes
Numerous studies have utilized X-ray crystallography and cryo-EM to determine the structures of enzymes that process UDP-GalNAc, often in complex with the substrate itself or its analogs. These structures reveal the architecture of the active site and the specific interactions formed with the nucleotide sugar.
Polypeptide N-acetylgalactosaminyltransferases (ppGaNTases): These enzymes initiate mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to Ser/Thr residues. Structural studies of murine ppGaNTase-T1 have revealed distinct catalytic and lectin domains, with the catalytic domain belonging to the GT-A superfamily fold. The active site shows interactions with UDP-GalNAc, highlighting key residues involved in donor substrate binding nih.govresearchgate.netelifesciences.org. For example, conserved cysteine residues (Cys212 and Cys214) in ppGaNTase-T1 have been implicated in UDP-GalNAc binding researchgate.net.
Bacterial Glycosyltransferases: Structures of bacterial enzymes like Bacteroides ovatus GT6 have been determined in complex with UDP-GalNAc. This metal-independent enzyme utilizes polypeptide interactions to bind the substrate, differing from its metal-dependent mammalian homologs. Key residues, including Lys231 and Arg243 interacting with the diphosphate (B83284) moiety, and Asn95 interacting with the ribose, have been identified nih.gov. Structures of Campylobacter jejuni PglH, a processive glycosyltransferase involved in protein N-glycosylation, have also been solved with UDP-GalNAc analogs, revealing a "ruler helix" involved in substrate binding and glycan counting researchgate.netacs.org.
O-GlcNAc Transferase (OGT): While OGT primarily uses UDP-GlcNAc, its ability to accept UDP-GalNAc analogs makes structural studies relevant. Structural information suggests that conserved motifs in the catalytic domain, including residues like Leu653 and Thr560, form hydrogen bonds with the hydroxyl groups of UDP-GlcNAc, playing crucial roles in sugar moiety recognition. Met501 is implicated in selective binding due to steric hindrance with the N-acyl group semanticscholar.orgplos.org.
Other Enzymes: Structures of other enzymes like MurG (involved in peptidoglycan biosynthesis) in complex with UDP-GlcNAc, and bacterial hyaluronan synthases have provided broader insights into the GT-B superfamily and substrate recognition principles, which can be extrapolated to UDP-GalNAc processing enzymes pnas.orgoup.comnih.govnih.gov. For example, the structure of Escherichia coli MurG with UDP-GlcNAc revealed that the C-terminal domain is primarily responsible for UDP-GlcNAc binding, interacting with residues that form a characteristic proline-glycine motif pnas.org.
Mutagenesis Studies for Structure-Function Relationships
Mutagenesis studies are frequently coupled with structural analyses to experimentally validate the roles of specific amino acid residues in enzyme function. By altering amino acids identified from structural data or sequence homology, researchers can assess the impact on substrate binding, catalytic activity, and product specificity.
ppGaNTases: Mutagenesis of conserved cysteine residues in ppGaNTase-T1 (e.g., Cys212, Cys214) to alanine (B10760859) or serine significantly reduced or abolished enzyme activity, confirming their importance in UDP-GalNAc binding nih.govresearchgate.net. Studies on the lectin domain of GalNAc-T1 also identified Asp444 as crucial for GalNAc recognition, suggesting a role for the lectin domain in acceptor binding nii.ac.jp.
Bacterial Epimerases: For Mycobacterium tuberculosis Rv3634c, a UDP-Gal/GalNAc 4-epimerase, site-directed mutagenesis identified Ser121 and Tyr146 as essential for activity, while Lys150 played a supporting role, consistent with known catalytic triads in similar enzymes plos.org.
Glycosyltransferases (General): Mutational analysis of residues within the active site of various glycosyltransferases has been instrumental in defining sugar donor specificity. For example, specific tyrosine residues in the catalytic pocket of β4Gal-T1 were shown to restrict GalNAc transfer, and mutating these residues broadened the enzyme's specificity nih.gov. Similarly, mutations in E. coli MurG affecting residues like A264 and N292, which interact with the C4 hydroxyl of UDP-GlcNAc, impacted substrate binding and catalysis pnas.org. Studies on Pasteurella multocida chondroitin (B13769445) synthase identified specific aspartate residues within DXD motifs critical for distinguishing UDP-GlcNAc from UDP-GalNAc, highlighting their role in substrate specificity oup.com.
These combined structural and mutagenesis approaches provide a comprehensive understanding of how enzymes recognize and process UDP-GalNAc, paving the way for rational engineering of these enzymes for glycan synthesis and therapeutic applications.
Evolutionary and Comparative Glycobiology of Udp N Acetylgalactosamine
Evolution of UDP-GalNAc Biosynthetic Pathways Across Domains of Life (Archaea, Bacteria, Eukarya)
The biosynthesis of uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), an activated form of the amino sugar N-acetylgalactosamine, is essential for the creation of various glycoconjugates across all three domains of life. asm.orgresearchgate.net However, the enzymatic pathways to produce this critical sugar nucleotide show significant evolutionary divergence, particularly between Archaea and the other two domains, Bacteria and Eukarya.
In the majority of organisms within Bacteria and Eukarya, the synthesis of UDP-GalNAc is a secondary step, relying on a pre-existing pool of UDP-N-acetylglucosamine (UDP-GlcNAc). asm.orgnih.gov The universally conserved pathway involves the enzyme UDP-GlcNAc 4-epimerase (also known as UDP-galactose 4-epimerase or GALE), which catalyzes the reversible conversion of UDP-GlcNAc to UDP-GalNAc. nih.govplos.orgnih.gov This epimerase alters the stereochemistry at the fourth carbon of the glucosamine (B1671600) moiety. Therefore, in these domains, the production of UDP-GalNAc is directly linked to and dependent on the primary biosynthetic pathway of UDP-GlcNAc, which originates from fructose-6-phosphate. asm.orgresearchgate.net
In contrast, the domain Archaea exhibits a more complex and varied evolutionary picture. While some archaea, such as those in the order Methanococcales, appear to use a bacterial-type pathway to synthesize UDP-GlcNAc, a distinct and more direct route for UDP-GalNAc synthesis has been identified in the thermophilic crenarchaeon Sulfolobus tokodaii. asm.orgnih.govnih.gov This organism was found to possess a novel biosynthetic pathway that does not depend on the epimerization of UDP-GlcNAc. asm.org Research has confirmed the presence of a novel epimerase in S. tokodaii that directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). asm.orgnih.gov This is followed by subsequent steps catalyzed by a phosphogalactosamine mutase, an acetyltransferase, and a uridyltransferase to yield UDP-GalNAc. asm.orgresearchgate.net
This discovery points to at least three distinct evolutionary strategies for UDP-GalNAc biosynthesis: the widespread epimerase-dependent pathway in Bacteria and Eukarya, the novel direct pathway in S. tokodaii, and potentially other conversion pathways from UDP-GlcNAc. nih.govresearchgate.net Genomic analysis suggests that some Crenarchaeota species lack the genes for any of these known pathways, hinting at the existence of at least one more, as-yet-undiscovered, biosynthetic route in Archaea. nih.govresearchgate.net
Table 1: Comparison of UDP-GalNAc Biosynthetic Pathways
| Domain | Primary Pathway | Key Enzyme(s) | Starting Precursor(s) | Reference(s) |
|---|---|---|---|---|
| Bacteria | Epimerization from UDP-GlcNAc | UDP-GlcNAc 4-epimerase | Fructose-6-Phosphate (indirectly) | asm.org, nih.gov |
| Eukarya | Epimerization from UDP-GlcNAc | UDP-GlcNAc 4-epimerase (GALE) | Fructose-6-Phosphate (indirectly) | asm.org, plos.org |
| Archaea | 1. Epimerization from UDP-GlcNAc (in some) 2. Direct synthesis (e.g., S. tokodaii) 3. Other predicted pathways | 1. UDP-GlcNAc 4-epimerase 2. GlcN-6-P to GalN-6-P epimerase, Phosphogalactosamine mutase | 1. Fructose-6-Phosphate (indirectly) 2. Glucosamine-6-Phosphate | asm.org, nih.gov, researchgate.net |
UDP-GalNAc in Fungal Glycobiology
In fungi, activated nucleotide sugars like UDP-GalNAc are fundamental building blocks for glycans that are critical for cell structure, integrity, and pathogenicity.
Role in Fungal Cell Wall Synthesis
The fungal cell wall is a dynamic and essential structure, composed mainly of polysaccharides such as chitin, glucans, and, in some species, galactomannan (B225805) and galactosaminogalactan (GAG). asm.orgportlandpress.com While UDP-GlcNAc is the direct precursor for the synthesis of chitin, a major structural component, UDP-GalNAc serves as the donor substrate for the synthesis of other specific cell wall polymers. portlandpress.commdpi.com
In the opportunistic human pathogen Aspergillus fumigatus, UDP-GalNAc is a crucial precursor for the production of galactosaminogalactan (GAG). asm.org GAG is a linear heteropolymer consisting of α-1,4-linked galactose and N-acetylgalactosamine, and it plays a significant role in cell adhesion, biofilm formation, and virulence. researchgate.net The synthesis of GAG occurs at the plasma membrane, where glycosyltransferases utilize UDP-GalNAc to elongate the polysaccharide chain, which is then incorporated into the cell wall matrix. asm.orgresearchgate.net
Glycosyltransferases and Transporters in Fungi Utilizing UDP-GalNAc
The synthesis of fungal glycoconjugates is a spatially organized process. Nucleotide sugars, including UDP-GalNAc, are primarily synthesized in the cytosol. asm.org For their use in glycosylation reactions within the secretory pathway, they must be transported into the lumen of the Golgi apparatus and endoplasmic reticulum. This critical transport step is mediated by a family of proteins known as nucleotide sugar transporters (NSTs). researchgate.netasm.org
Research on the pathogenic yeast Cryptococcus neoformans has identified a specific transporter, Ugt1, which is responsible for translocating both UDP-galactose and UDP-GalNAc into the Golgi lumen. nih.gov The function of Ugt1 is essential for the synthesis of the organism's polysaccharide capsule, a primary virulence factor. nih.gov Deletion of the gene encoding Ugt1 results in defects in capsule formation and a significant reduction in the pathogen's ability to cause disease. nih.gov
Once inside the Golgi, UDP-GalNAc is utilized by various UDP-glycosyltransferases (UGTs). mdpi.com These enzymes catalyze the transfer of the GalNAc moiety from UDP-GalNAc to acceptor molecules, which can be proteins, lipids, or growing polysaccharide chains. mdpi.comwikipedia.org The specificity of different UGTs for both the sugar donor and the acceptor substrate allows for the precise construction of the complex glycans required for the fungal cell wall and other cellular components. mdpi.com
Table 2: Examples of Fungal Proteins Utilizing UDP-GalNAc
| Protein Type | Protein Name | Organism | Function | Subcellular Location | Reference(s) |
|---|---|---|---|---|---|
| Nucleotide Sugar Transporter | Ugt1 | Cryptococcus neoformans | Transports UDP-GalNAc and UDP-galactose into the Golgi | Golgi Apparatus | nih.gov |
| Glycosyltransferase | GAG synthesis enzymes | Aspergillus fumigatus | Catalyze the synthesis of galactosaminogalactan (GAG) using UDP-GalNAc | Plasma Membrane | researchgate.net |
| Glycosyltransferase | General UGTs | Various Fungi | Transfer GalNAc to various acceptor molecules for glycoconjugate synthesis | Golgi Apparatus | mdpi.com |
Species-Specific Variations in UDP-GalNAc Metabolism and Utilization
The roles and metabolic handling of UDP-GalNAc exhibit remarkable diversity across different species and even within different tissues of the same organism, reflecting its adaptation to specific biological functions.
In mammals, UDP-GalNAc is the cornerstone of mucin-type O-glycosylation, a widespread post-translational modification of proteins. This process is initiated by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), which transfer GalNAc from UDP-GalNAc to serine or threonine residues on target proteins. oup.comaginganddisease.org Mammals express numerous ppGaNTase isoforms, with at least 13 functionally characterized members. nih.gov These isoforms display distinct tissue-specific expression patterns and substrate specificities, allowing for precise control over the glycosylation of different proteins in different cells. nih.govnih.gov For example, in mice, isoforms T1 and T2 are broadly expressed, whereas other isoforms show highly specific expression in tissues like the testis, brain, and sublingual gland. nih.gov
In the fruit fly Drosophila melanogaster, a single enzyme, UDP-galactose 4'-epimerase (GALE), handles the epimerization of both UDP-galactose to UDP-glucose and UDP-GlcNAc to UDP-GalNAc. plos.org Studies using prokaryotic transgenes to uncouple these two functions have demonstrated that both activities are indispensable for the organism's survival, highlighting the distinct and essential roles of both UDP-galactose and UDP-GalNAc in metazoan development. plos.org
The nematode Caenorhabditis elegans utilizes multisubstrate nucleotide sugar transporters. The transporter SQV-7 is capable of moving UDP-GalNAc, UDP-galactose, and UDP-glucuronic acid across membranes, while another transporter, SRF-3, handles both UDP-GalNAc and UDP-GlcNAc. pnas.org
In the plant kingdom, the metabolism of UDP-GalNAc is less understood. The nucleotide sugar is present in plant tissues, but few target glycans containing GalNAc have been identified. jst.go.jppnas.org However, in Arabidopsis thaliana, a nucleotide sugar transporter named ROCK1 has been shown to transport both UDP-GlcNAc and UDP-GalNAc into the endoplasmic reticulum, where it plays a role in protein quality control. pnas.org
Table 3: Species-Specific Proteins Involved in UDP-GalNAc Metabolism and Utilization
| Species | Protein(s) | Protein Type | Function | Reference(s) |
|---|---|---|---|---|
| Mammals (e.g., Mouse, Human) | ppGaNTase family (T1, T2, T3, etc.) | Glycosyltransferase | Initiates mucin-type O-glycosylation by transferring GalNAc to proteins. | oup.com, nih.gov, aginganddisease.org |
| Drosophila melanogaster | GALE | Epimerase | Reversibly converts UDP-GlcNAc to UDP-GalNAc. | plos.org |
| Caenorhabditis elegans | SQV-7, SRF-3 | Nucleotide Sugar Transporter | Transport UDP-GalNAc and other nucleotide sugars across membranes. | pnas.org |
| Arabidopsis thaliana | ROCK1 | Nucleotide Sugar Transporter | Transports UDP-GalNAc and UDP-GlcNAc into the ER. | pnas.org |
Q & A
Q. What are the primary biochemical pathways for UDP-galactosamine synthesis, and how can they be experimentally monitored?
UDP-galactosamine is synthesized via the hexosamine pathway, where UDP-N-acetyl-D-glucosamine undergoes enzymatic deacetylation. Key steps involve galactose-1-phosphate uridylyltransferase and epimerases. Methodologically, isotopic tracing (e.g., -labeled precursors) combined with LC-MS/MS allows real-time tracking of UDP-sugar intermediates . Quantification requires enzymatic assays (e.g., UDP-hexosamine-specific phosphatases) or ion-pair chromatography coupled with mass spectrometry .
Q. How can researchers accurately quantify galactosamine in extracellular polymeric substances (EPS) of microbial biofilms?
Use a two-step extraction protocol: (1) Separate EPS from cellular biomass via centrifugation and filtration. (2) Perform acid hydrolysis (6M HCl, 110°C, 4–6 hrs) to release galactosamine, followed by derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC-UV detection. Validate specificity using muramic acid as a negative control (absent in EPS) and compare with total amino sugar profiles .
Q. What chromatographic methods are optimal for resolving galactosamine from structurally similar amino sugars (e.g., glucosamine)?
Hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) provides baseline separation. Mobile phase: Acetonitrile/ammonium formate (pH 3.0) gradient. Detection via tandem MS (MRM transitions: galactosamine m/z 180→60; glucosamine m/z 179→59). Critical quality attributes (CQAs) include retention time windows (±0.2 min) and resolution >1.5 .
Advanced Research Questions
Q. How does the "uridine phosphate trapping" mechanism explain galactosamine-induced hepatotoxicity in experimental models?
D-galactosamine depletes hepatic UTP pools by forming UDP-galactosamine, which irreversibly sequesters uridine phosphates. This disrupts RNA synthesis and induces apoptosis. Methodologically, reverse the effect by co-administering uridine (500 mg/kg, i.p.), which replenishes UTP via salvage pathways. Quantify nucleotide pools using capillary electrophoresis or -NMR .
Q. What experimental design strategies mitigate confounding factors when studying galactosamine's role in glycoprotein biosynthesis?
Implement a Quality-by-Design (QbD) framework:
- DoE Factors : pH (5.5–7.5), acetonitrile concentration (10–30%), galactosamine dose (0.1–1 mM).
- Responses : Glycosylation efficiency (measured via MALDI-TOF), UDP-sugar levels (LC-MS).
- Modeling : Use multivariate calibration (e.g., ) to simulate >10,000 iterations for predictive probability (±15% nominal concentration). Validate with partial least squares regression .
Q. How can contradictory data on nitric oxide (NO) modulation in galactosamine-induced hepatorenal syndrome (HRS) be reconciled?
Conflicting results arise from strain-specific NO synthase (NOS) expression and timing of inhibition. For murine models:
- C57BL/6 mice : Acute NOS blockade (L-NAME, 10 mg/kg) improves glomerular filtration rate (GFR) by 40% pre-injury and 25% post-injury.
- Sprague-Dawley rats : No GFR change due to compensatory prostaglandin upregulation. Standardize species, injury induction time (4–6 hrs post-galactosamine), and NOS isoform-specific inhibitors (e.g., iNOS-selective 1400W) .
Q. What advanced imaging techniques enable real-time tracking of O-GalNAc glycosylation dynamics in live cells?
Use metabolic labeling with UDP-GalNAz (azide-modified galactosamine precursor). After cellular uptake, click chemistry conjugates alkyne-fluorophores (e.g., Cy5) for fluorescence microscopy or FACS. Critical steps:
- Optimize GalNAz concentration (50–100 µM) to avoid cytotoxicity.
- Block lysosomal degradation with bafilomycin A1 (10 nM) during pulse-chase experiments .
Data Analysis & Interpretation
Q. How should researchers analyze galactosamine's contribution to cartilage glycoprotein aging?
Measure molar ratios of nitrogen to galactosamine () in proteoglycans via:
Aging correlates with declining (e.g., 25-year-old: 12.8 vs. 50-year-old: 9.5), indicating proteoglycan degradation. Validate via permethylation analysis and MALDI-TOF for glycosylation site occupancy .
Q. What statistical approaches resolve co-elution issues between galactosamine and phospholipids in plasma samples?
Apply parallel reaction monitoring (PRM) with high-resolution MS (Orbitrap, 120,000 FWHM). Key transitions:
- Phospholipids: m/z 496→184, 760→184 (retention time 2.1–2.4 min).
- Galactosamine: m/z 180→60 (retention time 3.5–3.8 min). Use ANOVA to confirm separation (p<0.01) across 10,000 simulated chromatograms .
Ethical & Translational Considerations
Q. Why is galactosamine unsuitable for clinical cancer therapy despite in vitro antitumor activity?
While galactosamine inhibits tumor growth by disrupting nucleotide metabolism, its hepatotoxicity (ALT/AST elevation >10x baseline in murine models) outweighs benefits. Safer alternatives include targeted HPMA copolymers with galactosamine moieties, which reduce off-target effects via asialoglycoprotein receptor-mediated uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
